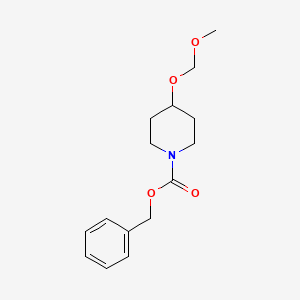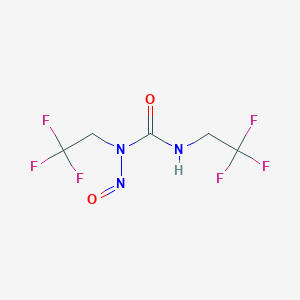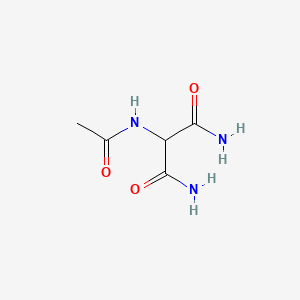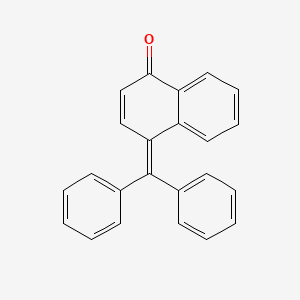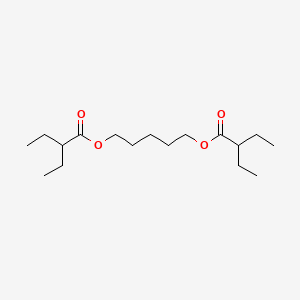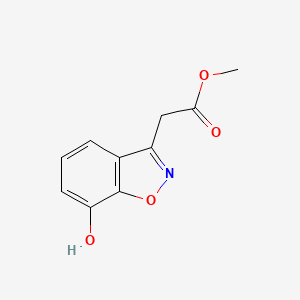
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core. The resulting intermediate is then esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as metal catalysts or ionic liquid catalysts, to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the ester group may result in the formation of amides or alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with similar biological activities.
2-Methylbenzoxazole: A derivative with slight structural modifications.
Benzothiazole: Another heterocyclic compound with a sulfur atom instead of oxygen in the ring
Uniqueness
Methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
methyl 2-(7-hydroxy-1,2-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO4/c1-14-9(13)5-7-6-3-2-4-8(12)10(6)15-11-7/h2-4,12H,5H2,1H3 |
Clave InChI |
WTDDGLPGMTZUQG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NOC2=C1C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)


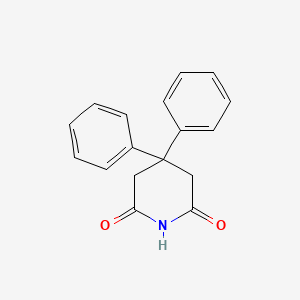
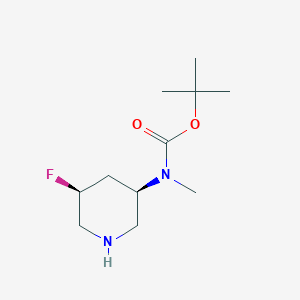
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
